1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid
Overview
Description
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C15H11ClN2O2 . It has an average mass of 286.713 Da and a monoisotopic mass of 286.050903 Da .
Molecular Structure Analysis
The InChI code for 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is 1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 515.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.9±3.0 kJ/mol and a flash point of 265.7±25.9 °C .Scientific Research Applications
Medicinal Chemistry
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid: is a compound of interest in medicinal chemistry due to its indazole core, a prevalent motif in pharmacologically active molecules. It can serve as a scaffold for developing new therapeutic agents, particularly as indazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Agriculture
In the agricultural sector, research into indazole derivatives like 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid could lead to the development of novel pesticides or plant growth regulators. The structural modification of this compound may result in new substances that can interact with specific biological targets in pests or plants .
Material Science
The compound’s potential applications in material science include the synthesis of novel organic semiconductors. Indazole derivatives can be used in the design of optoelectronic materials due to their favorable electronic properties and structural versatility .
Environmental Science
1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid: may be investigated for its environmental impact, particularly in terms of its biodegradability and potential to form bioactive metabolites. Understanding its environmental fate is crucial for assessing the risks associated with its use in various industries .
Biochemistry
In biochemistry, this compound can be utilized as a building block for synthesizing complex molecules that can mimic natural substances or interfere with specific biochemical pathways. It could be instrumental in studying enzyme inhibition or receptor-ligand interactions .
Pharmacology
Pharmacological studies might explore 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid as a precursor for drugs targeting central nervous system disorders. Its ability to cross the blood-brain barrier could be advantageous in designing treatments for neurological conditions .
Antispermatogenic Research
There is evidence suggesting that certain indazole carboxylic acids have antispermatogenic effects. This compound could be part of studies aimed at developing male contraceptives or treatments for fertility disorders .
Synthetic Chemistry
Lastly, in synthetic chemistry, 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid is valuable for creating a variety of indazole-based compounds. Its reactivity allows for functionalization at multiple sites, enabling the synthesis of diverse derivatives with potential applications across different fields of research .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The compound is synthesized via a diazotization reaction , which suggests that a diazonium salt may be a key intermediate .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
One study mentions a compound with a similar structure, 3-amino-n-(4-benzylphenyl)-5-chloro-1h-indazole-1-carboxamide, was able to inhibit cell growth, being very effective against colon and melanoma cell lines . This suggests that 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid might have similar effects.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]indazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-18)15(19)20/h1-8H,9H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJTUQKSWFBPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58586-26-8 (hydrochloride salt) | |
Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70198266 | |
Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50264-86-3 | |
Record name | 1-[(4-Chlorophenyl)methyl]-1H-indazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50264-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115871 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309701 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-P-chlorobenzyl-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the research paper reveal about the potential mechanism of action of 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid as an antispermatogenic agent?
A1: Unfortunately, the provided research abstract ["The embryotoxicity of a new class of antispermatogenic agents: the 3-indazole-carboxylic acids." []] does not delve into the specific mechanism of action of 1-p-Chlorobenzyl-1H-indazole-3-carboxylic acid. The abstract focuses on the broader class of 3-indazole-carboxylic acids and their potential embryotoxicity, highlighting a crucial aspect to consider when developing antispermatogenic agents. Further research and full-text access would be needed to understand how this specific compound interacts with its target and its downstream effects.
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